1-(Phenylmethyl)-4-piperidinimine
Description
Significance of Piperidine (B6355638) Scaffolds in Chemical Synthesis
The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a multitude of natural products and synthetic molecules. nih.govencyclopedia.pub Its prevalence is particularly pronounced in pharmaceuticals, with piperidine derivatives constituting key components in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. nih.govencyclopedia.pub The conformational flexibility and basic nature of the piperidine scaffold allow it to serve as a versatile building block, enabling the modulation of physicochemical properties, enhancement of biological activities, and improvement of pharmacokinetic profiles in drug design. thieme-connect.comresearchgate.net The synthesis of piperidine derivatives is a major focus in medicinal chemistry, with numerous methods developed for the construction and functionalization of this important heterocyclic system. nih.gov
The Role of Imine Functionalities in Organic Transformations
Imines, characterized by a carbon-nitrogen double bond, are fundamental functional groups in organic chemistry, first synthesized by Hugo Schiff in the 19th century. wikipedia.orgnumberanalytics.com They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. wikipedia.orgacs.org This reaction is reversible, and the formation of the imine is often driven to completion by the removal of water. nih.gov Imines are highly versatile intermediates, participating in a wide array of chemical transformations. numberanalytics.comfiveable.me The electrophilic carbon atom of the imine is susceptible to nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. numberanalytics.comnih.gov This reactivity is harnessed in numerous name reactions, including the Mannich reaction, Staudinger synthesis, and Imine Diels-Alder reaction, to produce amines, β-lactams, and various nitrogen-containing heterocycles. wikipedia.orgnih.gov
Structural Context of 1-(Phenylmethyl)-4-piperidinimine within Piperidine and Imine Chemistry
This compound, also referred to as N-benzyl-4-piperidoneimine, integrates the structural features of both piperidines and imines. The molecule consists of a piperidine ring where the nitrogen atom is substituted with a benzyl (B1604629) group, and the C4 position is functionalized as an imine. This specific arrangement makes it a valuable synthetic intermediate. The N-benzyl group is a common protecting group in organic synthesis and can influence the steric and electronic properties of the molecule. The imine at the 4-position provides a reactive site for further chemical modifications, allowing for the introduction of various substituents onto the piperidine ring. The compound is a derivative of N-benzyl-4-piperidone, a well-known starting material in the synthesis of pharmaceuticals. ontosight.aicaymanchem.com
Physicochemical and Spectroscopic Data
The properties of this compound are intrinsically linked to its molecular structure. While detailed experimental data for the imine itself is sparse in publicly available literature, the properties of its direct precursor, 1-Benzyl-4-piperidone, provide a useful reference point.
Table 1: Physicochemical Properties of the Precursor 1-Benzyl-4-piperidone
| Property | Value |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| Boiling Point | 134 °C at 7 mm Hg |
| Density | 1.021 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.541 |
| Solubility in Water | 12 g/L at 20 °C |
Data sourced from references chembk.comchemicalbook.com
Table 2: Spectroscopic Data for the Precursor 1-Benzyl-4-piperidone
| Spectroscopic Technique | Data |
| Infrared (IR) Spectrum | Data available in the NIST WebBook, confirming the presence of a carbonyl group. nist.gov |
| Mass Spectrum (EI) | Available in the NIST database, providing fragmentation patterns. nist.gov |
| ¹H NMR | Spectra available in various databases, showing characteristic peaks for the benzyl and piperidone protons. |
| ¹³C NMR | Spectra available, indicating the chemical shifts for the carbon atoms in the molecule. |
Synthesis and Reactivity
The synthesis of this compound typically proceeds from its corresponding ketone, 1-benzyl-4-piperidone. The most common method for forming an imine is the condensation reaction with a primary amine, often with the removal of water to drive the equilibrium.
Synthesis of this compound
The direct synthesis of this compound would involve the reaction of 1-benzyl-4-piperidone with ammonia (B1221849) or a primary amine under dehydrating conditions. A related and well-documented reaction is the Strecker synthesis, where 1-benzyl-4-piperidone is treated with an amine (like aniline) and a cyanide source (like HCN) to form an α-aminonitrile. researchgate.net This highlights the reactivity of the ketone precursor towards imine and iminium ion formation. The synthesis of the precursor, 1-benzyl-4-piperidone, is often achieved through a Dieckmann condensation of an aminodicarboxylate ester, followed by hydrolysis and decarboxylation. researchgate.net
Chemical Reactivity and Transformations
The reactivity of this compound is dominated by the electrophilic nature of the imine carbon. It readily undergoes nucleophilic addition reactions. For instance, the addition of organometallic reagents can be used to introduce new carbon substituents at the 4-position of the piperidine ring. nih.gov Reduction of the imine functionality, using reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation, would yield the corresponding 4-amino-1-benzylpiperidine (B41602) derivative.
This compound serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor in the synthesis of fentanyl analogs, a class of potent synthetic opioids. researchgate.netgoogle.com In these syntheses, the imine or its enamine tautomer can react with various electrophiles, or the piperidone precursor can be transformed into a functionalized piperidine which is then elaborated further. researchgate.net The N-benzyl group can be removed via hydrogenolysis if desired, to allow for further functionalization at the nitrogen atom.
Applications in Organic Synthesis
The utility of this compound and its precursor lies in their role as building blocks for more complex, often biologically active, piperidine derivatives.
Role as a Reactant and Intermediate
As an intermediate, 1-(phenylmethyl)-4-piperidone is a cornerstone for creating 4-substituted piperidines. caymanchem.comresearchgate.net The ketone can be converted to the target imine, which then serves as a handle for introducing nitrogen-based substituents or for constructing larger molecular frameworks through cycloaddition reactions. wikipedia.org The reactivity of the piperidone itself in reactions like the Darzens condensation and Strecker synthesis further underscores its versatility as a starting material for a wide range of piperidine-containing compounds. chemicalbook.comresearchgate.net
Application in the Synthesis of Bioactive Compounds
The 1-benzyl-4-piperidone scaffold is a key starting material in the synthesis of fentanyl and its analogues. caymanchem.comresearchgate.net The synthesis often involves a Strecker-type condensation of 1-benzyl-4-piperidone with aniline (B41778) to produce an aminonitrile, which is a precursor to the final fentanyl structure. researchgate.net This highlights the importance of the reactivity at the C4 position, which is initiated by the formation of an iminium ion, a close relative of the imine. The resulting 4-anilinopiperidine core is central to the analgesic activity of these compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
1184176-91-7 |
|---|---|
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-benzylpiperidin-4-imine |
InChI |
InChI=1S/C12H16N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
SFDHGXXRGYCVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Phenylmethyl 4 Piperidinimine and Precursors
Strategies for Piperidine (B6355638) Ring Formation
The formation of the piperidine skeleton is a foundational step. Modern organic synthesis offers a diverse toolkit for this purpose, ranging from classic condensation reactions to advanced catalytic methods.
Reductive amination (RA) is a powerful and frequently employed method for constructing C-N bonds and is central to the synthesis of piperidine rings. researchgate.net This approach typically involves the reaction of an amine with a dicarbonyl compound. The double reductive amination (DRA) of dicarbonyls is a particularly straightforward route to the piperidine skeleton. chim.it This "one-pot" reaction proceeds through a cascade of at least four steps: initial imine formation, reduction, subsequent cyclic imine formation, and a final reduction. chim.it The versatility of this method is enhanced by the wide availability of various amines and the use of sugar-derived dicarbonyls, which can ensure specific stereochemical outcomes. chim.it
Another approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts, which can proceed via a reductive transamination process. nih.gov In this method, a pyridinium ion is reduced to a dihydropyridine (B1217469) intermediate, which is then hydrolyzed and undergoes reductive amination with an external amine to yield the N-substituted piperidine. nih.gov This strategy expands the accessibility of N-aryl piperidines from readily available pyridine (B92270) derivatives. nih.gov
Annulation reactions, which involve the formation of a ring onto a pre-existing molecular fragment, provide a direct and efficient means of synthesizing the piperidine core. rsc.org These methods are highly valued for their ability to construct complex, sp³-rich azaheterocyclic scaffolds. rsc.org
One such strategy involves tunable [4+2] annulation protocols. For instance, the coupling of an alkene like styrene (B11656) with an allylsulfonamide can be directed to form a piperidine product. nih.govrsc.org The mechanism can be switched between a radical or a polar cyclization pathway by carefully controlling reagents, concentration, and solvent, allowing for divergent synthesis of different N-heterocycles from simple starting materials. nih.gov Another example is the phosphine-catalyzed [4+2] annulation of imines with allenes, which furnishes highly functionalized piperidine derivatives with good stereoselectivity. researchgate.net
A modular and scalable strategy has been developed that remodels 3-methylglutaric anhydride (B1165640) into 2-oxopiperidines, which are closely related to the piperidinone core. rsc.org This method relies on the stereocontrolled annulation of 1,3-azadienes with the anhydride. rsc.org
In line with the principles of green chemistry, biocatalytic and electrocatalytic methods are gaining prominence for the synthesis of piperidines. These approaches often operate under mild conditions and can offer high selectivity.
Biocatalysis: Enzymes are used to perform challenging chemical transformations with high precision. A chemo-enzymatic approach for the asymmetric dearomatization of activated pyridines has been developed to prepare substituted piperidines with precise stereochemistry. nih.gov This involves a one-pot cascade using an amine oxidase and an ene imine reductase. nih.gov Another innovative strategy combines scalable biocatalytic C–H oxidation with radical cross-coupling to enable the modular and enantioselective construction of complex piperidine frameworks. chemistryviews.orgchemrxiv.orgresearchgate.net For example, enzymes such as trans-4-proline hydroxylase (trans-P4H) can introduce hydroxyl groups into simple carboxylated piperidines, which can then be further functionalized. chemistryviews.org Lipases have also been successfully employed; for instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been used to catalyze a multicomponent reaction to produce clinically valuable piperidines in high yields. rsc.org
Electrocatalysis: Organic electrosynthesis uses electrical current to drive reactions, often avoiding harsh reagents. beilstein-journals.org The electrocatalytic hydrogenation of pyridine to piperidine has been demonstrated at ambient temperature and pressure using a membrane electrode assembly with a carbon-supported rhodium catalyst, achieving quantitative conversion. nih.gov Electrosynthesis can also be used for cyclization reactions. The electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to produce piperidine derivatives efficiently, suppressing byproduct formation compared to conventional batch reactions. beilstein-journals.org
Synthesis of 4-Piperidinone Derivatives as Key Intermediates
4-Piperidinone derivatives are crucial intermediates as they provide the carbonyl group necessary for the final imination step. The synthesis of N-substituted 4-piperidones is a well-established field.
N-Phenethyl-4-piperidinone (NPP) is a key intermediate in the synthesis of various pharmaceutical compounds. wikipedia.orgresearchgate.net A common and widely used method for its preparation is the Dieckmann condensation. researchgate.net This multi-step procedure involves:
Condensation of phenethylamine (B48288) with two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate) to form a diester. researchgate.net
Base-catalyzed intramolecular cyclization of the resulting diester (the Dieckmann reaction) to form a cyclic β-keto ester. researchgate.net
Subsequent hydrolysis and decarboxylation of the β-keto ester to yield N-phenethyl-4-piperidinone. researchgate.net
An alternative reported synthesis involves the reaction of 4-piperidinone with phenethyl bromide under biphasic conditions using a phase transfer catalyst. wikipedia.org
The table below outlines a typical synthesis pathway for N-phenethyl-4-piperidinone via Dieckmann cyclization.
| Step | Reactants | Key Reagents/Conditions | Product | Yield |
| 1 | β-Phenylethylamine, Methyl acrylate | Anhydrous methanol, Reflux | N,N-bis(β-methoxycarbonylethyl)phenethylamine | 98.5% |
| 2 | N,N-bis(β-methoxycarbonylethyl)phenethylamine | Sodium tert-butoxide, Xylene | 1-(2-Phenethyl)-4-piperidone | 61% |
Table based on data from various sources describing the general Dieckmann approach. researchgate.netgoogle.com
1-(Phenylmethyl)-4-piperidinone, also known as N-benzyl-4-piperidone, is the direct precursor to the target imine. A facile, one-pot method for its preparation involves a manganese dioxide (MnO₂) mediated oxidation-cyclization. kcl.ac.uk This aza-Michael reaction utilizes a divinyl ketone, formed in situ from its corresponding alcohol, which then undergoes cyclization with benzylamine. kcl.ac.uk Optimization of this reaction has been studied to maximize yield.
The table below shows the results of optimization experiments for the synthesis of N-benzyl-4-piperidone.
| Entry | Benzylamine (equiv) | Addition Method | MnO₂ (equiv) | Conditions | Yield (%) |
| 1 | 2.1 | Stepwise | 30 | 20 h, 24 h | 34 |
| 2 | 1.4 | Simultaneous | 30 | 18 h, 50 °C | 45 |
| 3 | 1.5 | Simultaneous | 25 | 18 h, 50 °C | 55 |
Table adapted from research findings on the one-pot oxidation-cyclisation method. kcl.ac.uk
The final step to obtain the target compound, 1-(Phenylmethyl)-4-piperidinimine , involves the imination of 1-(Phenylmethyl)-4-piperidinone. This is a standard transformation typically achieved by reacting the ketone with ammonia (B1221849) or an ammonia equivalent, often with the removal of water to drive the reaction to completion.
An in-depth examination of the synthetic pathways leading to the formation of this compound and its essential precursors reveals a landscape of established and innovative organic chemistry methodologies. The construction of this molecule hinges on the initial synthesis of a substituted piperidin-4-one core, followed by the crucial formation of the imine functionality at the C4 position. This article delineates the specific synthetic strategies involved in this process, focusing on multi-step syntheses, precursor preparation, and the stereochemical aspects of imine formation.
Reactivity and Chemical Transformations of 1 Phenylmethyl 4 Piperidinimine
Reactions of the Imine Functional Group
The carbon-nitrogen double bond of the imine group is the primary site for a variety of chemical transformations, including reduction, nucleophilic addition, and hydrolysis.
Reduction Reactions of Imines
The imine functionality of 1-(Phenylmethyl)-4-piperidinimine can be readily reduced to the corresponding primary amine, 1-benzyl-4-aminopiperidine. This transformation is typically accomplished using hydride-based reducing agents. Reactions involving sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be considered as the reaction of an intermediate imine with a hydride species. dtic.mil These reactions are fundamental in synthetic chemistry for converting imines into more complex amine structures.
For instance, the reduction of an α-aminonitrile, which can be in equilibrium with an imine intermediate, provides strong stereochemical evidence for the presence and reactivity of the imine. dtic.mil The choice of reducing agent can influence the reaction's efficiency and selectivity.
Table 1: Representative Reduction Reactions of Imine Intermediates
| Precursor/Intermediate | Reagent | Product | Reference |
|---|---|---|---|
| α-Aminonitrile (Imine intermediate) | NaBH₄ | Amine | dtic.mil |
Nucleophilic Additions to the Imine
Nucleophilic addition to the electrophilic carbon atom of the imine double bond is a key reaction, though it can be less straightforward than additions to carbonyl compounds. dtic.mil The success of the reaction often depends on the nature of the nucleophile. "Hard" nucleophiles, such as hydride ions, tend to add effectively. dtic.mil
A significant example of nucleophilic addition is the reaction with cyanide ions. The addition of cyanide to the imine formed from the condensation of 1-benzyl-4-piperidone and an amine (like aniline) is a crucial step in the synthesis of α-aminonitriles. dtic.milguidechem.com These intermediates are valuable synthons for more complex molecules. However, additions of softer nucleophiles, such as the dicyanomethyl anion, have been shown to be less successful. dtic.mil
Hydrolysis of the Imine
The imine group is susceptible to hydrolysis, a reaction that cleaves the C=N bond to regenerate the parent ketone (1-benzyl-4-piperidone) and the corresponding amine. This reaction is often catalyzed by acid. dtic.mil Studies on related α-aminonitriles have shown that these compounds can be sensitive to acidic conditions, readily reverting to the starting ketone, which suggests the hydrolysis of an intermediate imine or iminium ion. dtic.mil
The hydrolysis of imines can also be influenced by the presence of transition metals. For example, palladium catalysts used in subsequent reaction steps, such as Suzuki couplings, have been observed to facilitate the hydrolysis of imine linkages. nih.gov The mechanism of imine hydrolysis generally involves the nucleophilic attack of water on the imine carbon, followed by proton transfer and elimination of the amine. researchgate.net
Modifications of the Piperidine (B6355638) Ring System
The piperidine scaffold of this compound allows for further synthetic modifications, particularly at the C4 position.
Functionalization at C4 Position
The C4 position, bearing the imine group, is a critical site for introducing diverse functionalities. The imine itself can be considered an activated form of the carbonyl group present in its precursor, 1-benzyl-4-piperidone. guidechem.com The high reactivity of the carbonyl group at the 4-position allows it to be readily converted into a variety of other functional groups, including hydroxyl, halogen, amino, cyano, and carboxyl groups, under specific reaction conditions. guidechem.com This versatility is extended to the imine derivative, which can serve as a direct precursor to 4-substituted piperidines.
For example, reactions that form α-aminonitriles at the C4 position introduce both a nitrogen-containing substituent and a cyano group, which can be further elaborated. dtic.milguidechem.com
Carbon-Carbon and Carbon-Nitrogen Bond Formations
The C4 position is a key locus for the formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity.
Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds at the C4 position. researchgate.net Techniques like the Suzuki and Negishi reactions enable the coupling of the piperidine ring with aryl halides or triflates to produce 4-arylpiperidines. researchgate.net These reactions can proceed from the corresponding 4-piperidone (B1582916) via intermediates like enol phosphates or tosylhydrazones, highlighting the versatility of the C4 position for creating sp³-sp² carbon-carbon linkages. researchgate.net
Carbon-Nitrogen Bond Formation: A primary method for C-N bond formation at the C4 position is the reaction of 1-benzyl-4-piperidone with an amine to form the imine, which is often generated in situ. dtic.mil A prominent example is the reaction with aniline (B41778) and a cyanide source (like trimethylsilyl (B98337) cyanide or KCN) to yield a 4-anilino-4-cyanopiperidine derivative. dtic.milguidechem.com This reaction simultaneously forms a C-N bond (with aniline) and a C-C bond (with the cyanide).
Table 2: C-C and C-N Bond Forming Reactions at the C4 Position
| Reaction Type | Starting Material | Reagents | Product Type | Reference |
|---|---|---|---|---|
| Strecker Reaction | 1-Benzyl-4-piperidone | Aniline, KCN | α-Aminonitrile | dtic.mil |
Reactivity of the N-Phenylmethyl Substituent
The benzyl (B1604629) group's presence on the piperidine nitrogen is fundamental for many synthetic transformations. For example, in the synthesis of spiro heterocycles, the N-benzyl group is often integral to the starting material, such as in 1-benzyl-4-piperidone. nih.govmdpi.com Its electron-withdrawing inductive effect, although modest, can influence the nucleophilicity of the piperidine nitrogen and the acidity of adjacent protons. More significantly, the benzyl group provides steric bulk, which can direct the stereochemical outcome of reactions on the piperidine ring. rsc.org Substitutions at the 2 and 6 positions of the piperidine ring can block its metabolism and have a significant impact on the ring's 3D conformation. rsc.org
Furthermore, the N-benzyl group often functions as a protecting group for the piperidine nitrogen. This allows for chemical modifications at other positions of the ring without interference from the secondary amine. A key aspect of its utility is the ability to be removed under specific reaction conditions, a process known as debenzylation. A common method for debenzylation involves catalytic hydrogenation, for instance, using palladium on carbon (Pd/C) with a hydrogen source like ammonium (B1175870) formate (B1220265) (HCOONH₄). researchgate.net This unmasks the secondary amine, providing a handle for further functionalization or for the synthesis of the final target molecule which may require a free N-H group. nih.gov
However, the reactivity of the benzyl group itself can sometimes lead to unexpected outcomes. For example, attempts to substitute an electron-rich molecule like 4-methoxybenzyl chloride onto a piperidine ring can be challenging under certain conditions, as the highly reactive SN1 electrophile might react with the solvent instead. chemicalforums.com The choice of solvent and base is therefore critical when working with N-benzyl piperidines and their derivatives to avoid unwanted side reactions. chemicalforums.com
The table below outlines the key roles of the N-benzyl group in modulating the reactivity of the piperidine scaffold.
| Feature of N-Benzyl Group | Influence on Reactivity | Example Application | Reference |
| Protecting Group | Protects the piperidine nitrogen during other transformations. | Allows for selective reactions at the C4 position before its removal. | researchgate.netnih.gov |
| Removability | Can be cleaved via catalytic hydrogenation (debenzylation) to yield a secondary amine. | Synthesis of N-unsubstituted spiropiperidines. | researchgate.net |
| Steric Influence | Directs the stereochemical outcome of reactions on the piperidine ring. | Controls the conformation of the piperidine ring and the approach of reagents. | rsc.org |
| Electronic Influence | Modulates the nucleophilicity of the piperidine nitrogen and acidity of α-protons. | Affects the rate and feasibility of N-alkylation and other reactions. | chemicalforums.comnih.gov |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Advanced Derivatization Strategies and Synthetic Utility
Derivatization for Enhanced Reactivity and Selectivity
Derivatization is a key technique used to modify the chemical properties of a compound, often to improve its detectability in analytical methods or to control its reactivity in a synthetic sequence. mdpi.com
In analytical chemistry, derivatization is employed to alter molecules to make them more suitable for separation and detection by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). psu.edunih.gov For a compound like 1-(Phenylmethyl)-4-piperidinimine, derivatization can enhance volatility for GC analysis or introduce a chromophore or fluorophore for improved UV or fluorescence detection in HPLC. psu.edumdpi.com
The primary targets for derivatization on this molecule are the imine functionality and the tertiary amine within the piperidine (B6355638) ring. Common strategies include:
Acylation: The imine nitrogen can be targeted by acylating agents. This is analogous to the acylation of primary and secondary amines, which is a common derivatization technique. nih.gov
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce trimethylsilyl (B98337) (TMS) groups, which increases the volatility and thermal stability of the compound, making it more amenable to GC-MS analysis. mdpi.com
Hydrolysis and Subsequent Derivatization: The imine can be hydrolyzed back to 1-benzyl-4-piperidone and a primary amine. masterorganicchemistry.com These products can then be derivatized using well-established methods for ketones and primary amines, respectively. For instance, the resulting primary amine can be reacted with reagents like dansyl chloride, which introduces a highly fluorescent tag. nih.gov
The goal of these derivatization reactions is often to improve detection limits. For example, using a derivatization tag with high proton affinity can significantly improve detection by mass spectrometry, with some methods reporting improvements in detection limits ranging from 25- to over 2000-fold. nih.gov
Table 1: Common Derivatization Reagents for Amine and Carbonyl Functionalities
| Reagent Class | Example Reagent | Target Functional Group | Analytical Advantage |
| Acylating Agents | Pentafluoropropionic Anhydride (B1165640) (PFPA) | Primary/Secondary Amines | Enhances volatility for GC-ECD |
| Silylating Agents | BSTFA | Amines, Hydroxyls, Carbonyls | Increases volatility and thermal stability for GC |
| Fluorescent Tags | Dansyl Chloride | Primary/Secondary Amines | Adds a fluorescent group for HPLC-FLD |
| UV-Vis Tags | Benzoyl Chloride | Primary/Secondary Amines | Adds a chromophore for HPLC-UV |
This table presents common derivatization agents that could be applied to this compound or its hydrolysis products based on general chemical principles. mdpi.comnih.gov
In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups to prevent unwanted side reactions.
Piperidine Nitrogen Protection: The piperidine nitrogen in this compound is already protected by a benzyl (B1604629) (Bn) group. The benzyl group is a robust protecting group, stable to a wide range of non-reductive conditions. It can be removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), which cleaves the C-N bond to yield the secondary amine. nih.gov
Other protecting groups commonly used for the piperidine nitrogen include:
tert-Butoxycarbonyl (Boc): This group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable to basic and nucleophilic conditions but is easily removed with acid (e.g., trifluoroacetic acid). acs.org
Carboxybenzyl (Cbz): Introduced using benzyl chloroformate, the Cbz group is, like the benzyl group, removed by catalytic hydrogenation.
Imine Functionality Protection: The imine group (C=N) itself can be considered a protected form of a carbonyl group (C=O). The condensation of a ketone, such as 1-benzyl-4-piperidone, with a primary amine forms the imine, which can later be hydrolyzed back to the ketone using aqueous acid. masterorganicchemistry.comyoutube.com This reversible formation is a cornerstone of its utility.
Furthermore, the imine itself can be protected or modified. For instance, salicylaldehyde (B1680747) is used for the regiospecific protection of primary amines by forming a stable bis-imine structure, which demonstrates the utility of imine formation in protecting amine functionalities. researchgate.net While the imine of this compound is derived from the ketone, its nitrogen atom can be involved in further reactions. To prevent this, the imine can be reduced to the corresponding secondary amine (e.g., to form N-substituted 1-benzyl-4-piperidylamine) using reducing agents like sodium borohydride (B1222165), effectively changing the functional group and its reactivity profile. youtube.com
Table 2: Protecting Groups for Piperidine and Imine Functionalities
| Functional Group | Protecting Group | Abbreviation | Stability | Cleavage Conditions |
| Piperidine Nitrogen | Benzyl | Bn | Acid, Base, Oxidants | Catalytic Hydrogenation |
| Piperidine Nitrogen | tert-Butoxycarbonyl | Boc | Base, Reductants | Strong Acid (e.g., TFA) |
| Carbonyl (as Imine) | Imine/Schiff Base | - | Varies | Aqueous Acid (Hydrolysis) |
This table summarizes common protecting groups relevant to the this compound scaffold. nih.govacs.orgresearchgate.net
This compound as a Building Block in Complex Molecule Synthesis
The structure of this compound, featuring a functionalized six-membered nitrogen heterocycle, makes it a valuable synthon, or building block, for constructing more complex molecules, particularly those with pharmacological relevance.
This compound is an ideal building block for such strategies. It can be prepared from the readily available 1-benzyl-4-piperidone and an appropriate amine source. chemicalbook.comchemicalbook.com This pre-formed, functionalized piperidine unit can then be coupled with other complex fragments. For example, the imine nitrogen or the alpha-carbon can act as a nucleophile or be made electrophilic for carbon-carbon or carbon-heteroatom bond formation.
A relevant example is the synthesis of fentanyl analogs, where 1-benzyl-4-piperidone is reacted with aniline (B41778) to form an enamine or imine-like intermediate, which is then acylated. dea.gov A convergent approach using this compound would involve reacting the pre-formed imine with an acyl chloride or another electrophile, thereby assembling the final complex structure from two major pieces. This strategy allows for the rapid synthesis of a variety of target compounds by simply changing the coupling partner.
Modular synthesis is a concept closely related to convergent synthesis, where molecular building blocks (modules) are designed for easy assembly, allowing for the creation of a large library of related compounds by combining different modules. researchgate.net This approach is particularly powerful in medicinal chemistry for structure-activity relationship (SAR) studies.
This compound serves as an excellent scaffold for modular synthesis. The piperidine ring provides a rigid, three-dimensional core that is common in many bioactive molecules. nih.gov The synthetic utility arises from the ability to easily modify several positions on the molecule:
The Imine Nitrogen: By condensing 1-benzyl-4-piperidone with various primary amines (R-NH₂), a library of different 1-(Phenylmethyl)-4-piperidinimines with diverse 'R' groups can be generated. Each of these serves as a distinct module.
The Benzyl Group: The N-benzyl protector can be removed and replaced with other substituents, adding another point of diversity.
The Imine Carbon: The imine can be used in reactions like the aza-Diels-Alder reaction to form more complex heterocyclic systems, effectively using the imine-containing ring as a diene or dienophile module. acs.org
This modularity allows chemists to systematically alter the structure of a final compound and observe the effects on its biological activity, accelerating the process of drug discovery.
Computational Chemistry and Theoretical Investigations
Electronic Structure and Molecular Geometry Calculations
The arrangement of electrons and the three-dimensional shape of a molecule are fundamental to its chemical and physical properties. Computational methods allow for the precise calculation of these characteristics.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules analogous to 1-(Phenylmethyl)-4-piperidinimine, such as (E)-1-benzyl-N-(4-fluorobenzylidene)piperidin-4-amine, provide valuable data on optimized geometry, electronic properties, and molecular orbitals. researchgate.net
In a representative DFT study using the B3LYP/6-31G(d,p) basis set, the following parameters can be elucidated:
Optimized Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles. For the piperidine (B6355638) ring, a chair conformation is generally the most stable.
Electronic Properties: Key electronic properties such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule, highlighting electrophilic and nucleophilic sites. This is crucial for predicting how the molecule will interact with other chemical species. researchgate.net
Mulliken Charge Population: This analysis distributes the total charge of the molecule among its atoms, providing insight into the partial charges on each atom. researchgate.net
Table 1: Representative Calculated Electronic Properties for a 1-Benzylpiperidine Derivative
| Property | Calculated Value | Significance |
| HOMO Energy | - | Indicates the ability to donate electrons. |
| LUMO Energy | - | Indicates the ability to accept electrons. |
| HOMO-LUMO Gap | - | Relates to chemical reactivity and stability. |
| Dipole Moment | - | Measures the overall polarity of the molecule. |
Note: Specific values are highly dependent on the exact molecule and the level of theory used in the calculation. The table illustrates the type of data obtained from DFT studies.
Studies on related piperidine derivatives have shown that the conformational preferences are influenced by a combination of steric and electronic factors. For instance, in t(3)-benzyl-r(2),c(6)-bis(aryl)piperidin-4-ones, the piperidin-4-one ring exists in a normal chair conformation with all substituents in equatorial orientations. acs.org The introduction of different substituents can, however, lead to the adoption of boat conformations. acs.org
Computational methods, such as dihedral driver calculations, can be employed to map the potential energy surface for the rotation of the benzyl (B1604629) group and the inversion of the piperidine ring. These calculations help to identify the lowest energy conformers and the energy barriers between them.
Reaction Mechanism Elucidation
Understanding the pathways through which a molecule is formed and undergoes reactions is a central theme in chemistry. Computational chemistry provides powerful tools to probe these mechanisms in detail.
The formation of this compound typically involves the condensation of 1-benzyl-4-piperidone with ammonia (B1221849) or an ammonia equivalent. The reverse reaction, hydrolysis, would regenerate the ketone. Computational studies can model the entire reaction coordinate for such transformations. youtube.com
These studies involve identifying all intermediates and transition states along the reaction pathway. By calculating the energies of these species, a potential energy surface for the reaction can be constructed, providing a quantitative picture of the reaction mechanism.
The formation of the imine from the ketone proceeds through a carbinolamine intermediate. The rate-determining step is often the dehydration of this intermediate. Transition state theory, combined with computational methods, allows for the characterization of the transition state structure for this step. youtube.com
Similarly, the reduction of the imine to the corresponding amine can be studied computationally. This reaction is of significant interest in the synthesis of biologically active piperidines. researchgate.net A novel pathway for piperidine formation involving a transamination-imine reduction sequence has been identified in the biosynthesis of certain natural products. sjtu.edu.cn The enzymes responsible for this imine reduction are distinct from previously known imine reductases. sjtu.edu.cn Computational modeling can help to elucidate the mechanism of these novel enzymes and the transition states involved in the imine reduction.
In Silico Prediction of Chemical Interactions
The prediction of how a molecule will interact with biological systems is a key aspect of drug discovery and development. In silico methods are increasingly used for this purpose. nanobioletters.combiointerfaceresearch.com
For this compound, in silico studies can predict its potential interactions with various biological targets, such as receptors and enzymes. Molecular docking is a common technique used to predict the binding mode and affinity of a ligand to a protein. nanobioletters.com
Furthermore, in silico methods can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of a compound. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties. For piperidine and piperazine-based compounds, in silico estimations of properties like lipophilicity (logP) and basicity (pKa) are crucial for predicting their ability to permeate biological membranes and interact with biological targets. nih.gov
Molecular Recognition Studies
There is no available research detailing the molecular recognition properties of this compound. Scientific investigations into how this specific compound interacts with biological targets or other molecules at a molecular level, including the identification of key binding motifs and intermolecular forces, have not been published in the accessible scientific literature.
Docking and Molecular Dynamics Simulations in Chemical Systems
Similarly, a search for computational studies employing docking and molecular dynamics simulations to elucidate the behavior of this compound within chemical or biological systems yielded no specific results. Such studies are crucial for predicting the binding affinity and mode of interaction of a ligand with a receptor, as well as for understanding the conformational dynamics of the molecule over time. The absence of these simulations for this compound means that its potential interactions and dynamic behavior remain theoretically uncharacterized in the public domain.
While computational research exists for analogous structures, such as certain piperazine (B1678402) and piperidine derivatives, the unique structural and electronic properties of the imine functional group in this compound necessitate specific investigation. Without dedicated studies, any discussion of its computational chemistry would be speculative and fall outside the requested scope of this article.
Further research and publication in the field of computational chemistry are required to provide the data necessary for a detailed analysis of this compound.
Analytical Methodologies for Characterization and Quantification in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of compounds by examining the interaction of electromagnetic radiation with the material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for providing detailed information about the carbon-hydrogen framework of a molecule. For the precursor, 1-Benzyl-4-piperidone, ¹H and ¹³C NMR spectra provide key structural data. google.com
In a typical ¹H NMR spectrum of 1-Benzyl-4-piperidone, the aromatic protons of the benzyl (B1604629) group appear as a multiplet in the range of δ 7.28-7.39 ppm. google.com The benzylic protons (PhCH₂) present as a singlet at approximately δ 3.65 ppm. google.com The protons on the piperidone ring appear as distinct triplets at δ 2.77 ppm and δ 2.48 ppm, corresponding to the protons adjacent to the nitrogen and the carbonyl group, respectively. google.com
Upon conversion of the ketone to the imine, 1-(Phenylmethyl)-4-piperidinimine, significant shifts would be anticipated. The protons alpha to the C=N double bond would experience a different electronic environment, leading to a change in their chemical shift. Furthermore, the appearance of a new, albeit often broad, signal for the N-H proton of the imine group would be expected.
The ¹³C NMR spectrum is also highly informative. In a related compound, 1-Benzyl-4-phenylamino-4-piperidinecarboxamide, the carbon signals for the benzyl group and piperidine (B6355638) ring are clearly resolved. dtic.mil For the target imine, the most notable change from its ketone precursor would be the disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the imine carbon (C=N) in the range of approximately 160-170 ppm.
| Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Aromatic Protons (C₆H₅) | 7.39-7.28 (m) | google.com |
| Benzylic Protons (CH₂) | 3.65 (s) | google.com |
| Piperidone Ring Protons (-CH₂-N) | 2.77 (t) | google.com |
| Piperidone Ring Protons (-CH₂-C=O) | 2.48 (t) | google.com |
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis. In electron ionization (EI) mode, the fragmentation pattern serves as a molecular fingerprint.
For related piperidine structures, fragmentation is often initiated at the nitrogen atoms. researchgate.net A common and characteristic fragment for N-benzyl compounds is the tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, resulting from the cleavage of the benzyl group. dtic.milnih.govnih.gov For N-Phenyl-1-(phenylmethyl)-4-piperidinamine, a related compound, the most abundant peak is observed at m/z 91, with other significant peaks at m/z 172 and 173. nih.gov The molecular ion for this compound (C₁₂H₁₆N₂) is expected at m/z 188, one mass unit higher than its ketone precursor, 1-Benzyl-4-piperidone (C₁₂H₁₅NO, m/z 189). nist.gov Analysis of fragmentation pathways helps to confirm the connectivity of the molecule. wvu.eduojp.gov
| m/z | Proposed Fragment | Associated Compound | Reference |
|---|---|---|---|
| 188 | [M]⁺ (Molecular Ion) | This compound | Calculated |
| 189 | [M]⁺ (Molecular Ion) | 1-Benzyl-4-piperidone | nist.gov |
| 173 | Fragment Ion | N-Phenyl-1-(phenylmethyl)-4-piperidinamine | nih.gov |
| 91 | [C₇H₇]⁺ (Tropylium ion) | 1-Benzyl-4-piperidone and derivatives | dtic.milnih.govnih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The transition from the ketone precursor to the imine product is marked by distinct changes in the IR spectrum. The spectrum of 1-Benzyl-4-piperidone shows a strong, characteristic absorption band for the carbonyl group (C=O) stretch, typically around 1720 cm⁻¹. nist.gov
Upon formation of this compound, this C=O absorption would disappear. It would be replaced by a C=N (imine) stretching vibration, which typically appears in the 1690-1640 cm⁻¹ region. Additionally, a new absorption band corresponding to the N-H stretch of the imine group would be observed in the 3400-3300 cm⁻¹ region. The presence of C-H stretches from the aromatic and aliphatic portions of the molecule would remain.
Chromatographic Separation Techniques
Chromatography is essential for separating components of a mixture, assessing the purity of a compound, and performing quantification.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase (RP-HPLC) method is commonly used for piperidine derivatives. nih.govnih.gov Such a method typically employs a C18 stationary phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with phosphoric acid or formic acid) and an organic solvent like acetonitrile (B52724). sielc.comsielc.com
For purity assessment of this compound, a gradient elution method, where the proportion of the organic solvent is increased over time, would likely be effective. Detection is commonly achieved using an ultraviolet (UV) detector, leveraging the chromophore of the benzyl group. For coupling with mass spectrometry (LC-MS), volatile mobile phase additives like formic acid are used in place of non-volatile acids such as phosphoric acid to ensure compatibility with the MS ion source. sielc.comsielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.govnih.gov |
| Mobile Phase | Acetonitrile and Water with acid (e.g., 0.1% TFA or Phosphoric Acid) | nih.govsielc.com |
| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |
| Detection | UV (e.g., 210, 254 nm) | nih.gov |
| Temperature | 30°C | nih.gov |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net While this compound may have limited thermal stability, GC can be employed for the analysis of its more volatile precursor, 1-Benzyl-4-piperidone, or for related stable derivatives. dtic.mil Analysis is typically performed using a capillary column with a nonpolar or medium-polarity stationary phase. dtic.milrsc.org
A standard GC analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through the column. The column temperature is often programmed to increase over the course of the analysis to ensure the elution of compounds with different boiling points. dtic.mil A Flame Ionization Detector (FID) is commonly used for quantification, while coupling the GC to a Mass Spectrometer (GC-MS) allows for both separation and definitive identification of the eluted components based on their mass spectra. dtic.milnih.gov This is particularly useful for identifying impurities or byproducts in a reaction mixture. rsc.org
Supercritical Fluid Chromatography (SFC) for Derivatized Analytes
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis of complex mixtures, offering advantages in terms of speed and compatibility with a wide range of analytes. nsf.govmmu.ac.uk For compounds that are challenging to analyze in their native form, derivatization can significantly enhance their detectability and chromatographic behavior in SFC, particularly when coupled with mass spectrometry (SFC-MS). nsf.govresearchgate.netrowan.edu While direct SFC analysis of this compound is not extensively documented in the reviewed literature, the principles of derivatization applied to structurally related piperidine compounds offer valuable insights into potential analytical strategies.
One notable approach involves the use of a high proton affinity derivatization tag to improve ionization and sensitivity in positive mode electrospray ionization (ESI) SFC-MS. nsf.gov For instance, the derivatization of acidic functional groups with a reagent like N-(4-aminophenyl)piperidine has been shown to dramatically improve detection limits for organic acids, with enhancements ranging from 25- to 2100-fold. researchgate.netrowan.edu This strategy effectively converts analytes that are typically analyzed in the less sensitive negative ionization mode into derivatives that are readily detectable in the more sensitive positive mode. nsf.gov
The selection of the stationary phase is a critical parameter in developing a robust SFC method for derivatized analytes. Preliminary investigations into the separation of N-(4-aminophenyl)piperidine derivatized organic acids identified multiple stationary phases capable of achieving complete separation. researchgate.netresearchwithrowan.com For the analysis of various diphenidine-derived psychoactive substances, which are also piperidine derivatives, a range of acidic, neutral, and basic stationary phases have been evaluated to optimize chromatographic selectivity. mmu.ac.uk Similarly, in the analysis of phenylamides from Piper kadsura, various stationary phases including silica, phenyl, and chiral columns were screened to achieve the desired separation. nih.govresearchgate.net
The mobile phase in SFC, typically consisting of supercritical carbon dioxide and an organic modifier such as methanol, can be further optimized with additives to enhance peak shape and resolution. mmu.ac.uk The use of ammonium (B1175870) acetate as an additive in the methanol modifier has been shown to generally enhance the signal for derivatized compounds. nsf.gov The following table summarizes typical SFC conditions that could be adapted for the analysis of a derivatized this compound analog.
| Parameter | Condition | Rationale/Effect |
|---|---|---|
| Stationary Phase | 1-Aminoanthracene, Diol, or Chiral Stationary Phases | Provides varying selectivity for polar and chiral compounds. researchgate.netnih.gov |
| Mobile Phase | Supercritical CO2 and Methanol with 50 mM Ammonium Acetate | Methanol increases solvating power for polar analytes; ammonium acetate enhances signal. nsf.govmmu.ac.ukresearchgate.net |
| Gradient | Linear gradient (e.g., 5-40% Methanol) | Allows for the elution of compounds with a range of polarities. mmu.ac.uk |
| Flow Rate | 1.0 - 1.5 mL/min | Typical flow rates for analytical SFC. |
| Backpressure | >74 bar | Maintains the supercritical state of CO2. mmu.ac.uk |
| Column Temperature | >31 °C | Maintains the supercritical state of CO2. mmu.ac.uk |
| Detection | Mass Spectrometry (Positive Ion ESI) | Provides high sensitivity and structural information, especially for derivatized analytes with high proton affinity. nsf.gov |
Advanced Purity and Isomer Analysis
Enantioselective and Diastereoselective Separations
The stereochemistry of piperidine-containing compounds is a critical aspect of their chemical and biological identity. The presence of chiral centers in molecules like this compound necessitates the development of analytical methods capable of separating and quantifying stereoisomers. Enantioselective and diastereoselective separations are crucial for ensuring the stereochemical purity of such compounds.
Diastereoselective Separations:
Diastereomers, having different physicochemical properties, can often be separated by conventional chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or even by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to determine the diastereomeric ratio (dr). nih.govrsc.org The synthesis of substituted piperidines can lead to mixtures of cis and trans diastereomers. nih.govrsc.orgrsc.org For example, the hydrogenation of substituted pyridines often yields cis-piperidines, which can then be epimerized to the more thermodynamically stable trans isomers. rsc.org The separation and characterization of these diastereomers are essential to confirm the stereochemical outcome of the synthesis. In some cases, diastereomers can be separated on a silica gel column or by semi-preparative HPLC. nih.gov
Enantioselective Separations:
Enantiomers, having identical physical properties in a non-chiral environment, require a chiral environment for separation. This is typically achieved using chiral stationary phases (CSPs) in HPLC or SFC, or by derivatization with a chiral reagent to form diastereomers that can be separated on a non-chiral stationary phase.
One common strategy is the derivatization of the piperidine nitrogen with a chiral reagent. For instance, racemic 3-(piperidin-3-yl)-1H-indole derivatives have been successfully separated by reacting them with a chiral reagent to form a mixture of diastereomers, which were then separated using semi-preparative HPLC. nih.gov Similarly, 3-aminopiperidine has been derivatized with di-p-toluyl-L-tartaric acid to enable its separation and detection by HPLC. google.com
The direct separation of enantiomers on a chiral stationary phase is another powerful approach. For the analysis of 3-aminopiperidine, a CrownpakTM CR+ chiral column has been used with a mobile phase of perchloric acid and methanol. google.com The choice of the chiral stationary phase and the mobile phase is critical for achieving enantiomeric separation. The following table provides examples of conditions used for the chiral separation of piperidine derivatives, which could be adapted for this compound.
| Compound Type | Chromatographic Mode | Chiral Selector/Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|---|
| 3-Aminopiperidine | HPLC | CrownpakTM CR+ | HClO4 (pH=1):MeOH (95:5) | Refractive Index | google.com |
| (S)-Benzoyl-3-aminopiperidine | HPLC | ChromTech CHIRAL-AGP | 0.015 mol/L phosphate aqueous solution-isopropanol (99:1) | UV (254 nm) | google.com |
| Diastereomers of 3-(piperidin-3-yl)-1H-indole derivatives | Semi-preparative HPLC | Not specified | Not specified | Not specified | nih.gov |
The development of enantioselective synthetic routes is also a key area of research to produce stereochemically pure piperidine derivatives, thereby simplifying the analytical challenges of separating enantiomers. nih.govnih.govnih.gov
Strategic Applications in Synthetic Organic Chemistry
Role as an Intermediate in Complex Organic Synthesis
The dual functionality of 1-(phenylmethyl)-4-piperidinimine—a protected tertiary amine and a reactive imine—makes it a pivotal intermediate in the construction of elaborate molecular architectures, particularly those containing nitrogen.
The reactivity of the imine group is harnessed in the synthesis of various heterocyclic systems, most notably spiro compounds where the C-4 of the piperidine (B6355638) ring serves as the spiro-center. Research has shown that this compound, formed from 1-benzyl-4-piperidone, is a key component in creating complex, multi-ring structures. researchgate.net
One prominent application is in the synthesis of spiro-pyrrolidines. For instance, the reaction of 1-benzyl-4-piperidone with isatin (B1672199) and an amino acid (like sarcosine (B1681465) or L-proline) via a 1,3-dipolar cycloaddition reaction yields complex spiro-pyrrolidinyl-piperidine derivatives. An example is the formation of 1-benzyl-4',5'-diphenyl-piperidine-3-spiro-3'-pyrrolidine-2'-spiro-3''-indoline-4,2''-dione. nih.gov Similarly, reactions with other reagents can produce different spiro heterocycles. The reaction of 1-benzyl-2,6-diphenyl-4-(phenylamino)piperidine-4-carboxamide with reagents like ethyl formate (B1220265) or 2-benzylidenemalononitrile affords various spiro heterocycles. nih.gov These synthetic routes demonstrate the utility of the piperidinimine intermediate in constructing diverse heterocyclic scaffolds. researchgate.netnih.gov
This compound is a crucial precursor for a wide array of functionalized piperidine derivatives. The imine moiety can be readily converted into other functional groups, or it can serve as an electrophilic site for nucleophilic attack. guidechem.com
A classic example is its use in the Strecker synthesis to produce α-aminonitriles. The reaction of 1-benzyl-4-piperidone with an amine (e.g., aniline) and a cyanide source (e.g., KCN or trimethylsilyl (B98337) cyanide) proceeds through the piperidinimine intermediate to form 1-benzyl-4-phenylamino-4-piperidinecarbonitrile. guidechem.comnih.gov This aminonitrile is a versatile intermediate itself, which can be hydrolyzed to the corresponding carboxamide and then to a carboxylic acid, or converted to other derivatives. dtic.milnih.gov
Furthermore, the piperidone precursor can be transformed into N-benzyl-4-formyl-piperidine, a key intermediate for the Alzheimer's drug Donepezil. guidechem.comkcl.ac.uk One novel method involves reacting 1-benzyl-4-piperidone with dimethyloxosulfonium methylide to create an epoxide, which then undergoes rearrangement to yield the target aldehyde. researchgate.net The resulting functionalized piperidines, such as 1-benzyl-4-piperidylamine, are studied for their potential applications in medicinal chemistry, including neuroprotective and analgesic properties. ontosight.ainih.gov
Table 1: Selected Functionalized Piperidine Derivatives from 1-Benzyl-4-piperidone
| Starting Material | Reagents | Product | Application/Significance | Reference |
| 1-Benzyl-4-piperidone | Aniline (B41778), KCN, Acetic Acid | 1-Benzyl-2,6-diaryl-4-(phenylamino)piperidine-4-carbonitrile | Intermediate for spiro heterocycles | nih.gov |
| 1-Benzyl-4-piperidone | Dimethyloxosulfonium methylide, then MgBr₂·OEt₂ | N-Benzyl-4-formyl-piperidine | Key intermediate for Donepezil | researchgate.net |
| 1-Benzyl-4-piperidone | Aniline, Trimethylsilyl cyanide | 1-Benzyl-4-phenylaminocyanopiperidine | Intermediate for analgesics (Alfentanil, Sufentanil) | guidechem.com |
Design and Synthesis of Compound Libraries for Chemical Exploration
The N-benzyl piperidine (N-BP) motif is a privileged structure in drug discovery, valued for its three-dimensional nature and its ability to engage in crucial cation-π interactions with biological targets. researchgate.net this compound and its ketone precursor are excellent scaffolds for generating compound libraries for chemical exploration. The reactivity at the C-4 position allows for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR). guidechem.comsigmaaldrich.com
Medicinal chemists frequently use the N-BP scaffold to fine-tune the efficacy and physicochemical properties of drug candidates. researchgate.net By reacting the piperidone/piperidinimine with various aldehydes, amines, or other nucleophiles, a large number of analogs can be synthesized in parallel. For example, aldol (B89426) condensation of 1-benzyl-4-piperidone with different benzaldehyde (B42025) derivatives can produce a library of N-benzyl-3,5-di(arylmethylene)-4-piperidones, which have been explored for their cytotoxic activities. guidechem.com This strategy allows for the rapid generation of structurally diverse molecules, which can then be screened against various biological targets to identify new therapeutic leads. sigmaaldrich.comresearchgate.net
Contribution to the Development of Novel Synthetic Pathways
The unique reactivity of this compound and its precursors has contributed to the development of new synthetic methodologies. These pathways often provide more efficient or novel access to valuable piperidine-based structures.
One such contribution is the development of the aza-Michael reaction for the synthesis of 2-substituted 4-piperidones. This atom-efficient method uses a double aza-Michael addition to a divinyl ketone substrate to construct the piperidone ring. kcl.ac.ukacs.org This approach has been used to create chirally resolved 2-substituted piperidones, which serve as building blocks for analogues of Donepezil. kcl.ac.ukacs.org
Additionally, new synthetic routes based on the reactivity of the 4-piperidone (B1582916) imine have been established for creating complex spiro-piperidines. researchgate.net A two-step route involving the formation of an intermediate from the piperidinimine followed by an intramolecular alkene Friedel-Crafts alkylation has been reported for the synthesis of dihydrospiro[quinoline-2,4'-piperidines]. researchgate.net Furthermore, novel and efficient methods for synthesizing key intermediates, such as N-benzyl-4-formyl-piperidine, from 1-benzyl-4-piperidone have expanded the synthetic toolkit available to organic chemists. researchgate.net
Applications in Catalyst Development and Mechanistic Investigations
While this compound itself is not typically a catalyst, its synthesis and reactions are subjects of mechanistic studies and are often facilitated by catalysts. Understanding the mechanisms of reactions involving imines is crucial for developing new catalytic systems. For example, studies on the copper-catalyzed intramolecular C-H amination to form piperidines provide insight into the catalytic cycle, which can involve Cu(I)/Cu(II) pathways and inform the design of more efficient catalysts. nih.govresearchgate.net
The development of catalytic asymmetric methods for synthesizing piperidine derivatives often involves imine intermediates. A notable example is the highly enantioselective [4+2] annulation of imines with allenes, mediated by a chiral phosphine (B1218219) catalyst, to produce tetrahydropyridines. nih.gov Such studies, while not always employing the exact this compound substrate, are fundamental to the broader class of imine chemistry and contribute to the development of catalysts for producing chiral piperidines. Moreover, the synthesis of piperidine derivatives can be achieved using novel catalytic systems, such as magnetic nanoparticle-based catalysts, which facilitate tandem reactions under environmentally friendly conditions and can be easily recycled. researchgate.net
Future Perspectives in 1 Phenylmethyl 4 Piperidinimine Research
Development of Novel Synthetic Approaches
The synthesis of 4-piperidinimine derivatives, including 1-(Phenylmethyl)-4-piperidinimine, has traditionally relied on multi-step processes. Future research will likely focus on the development of more atom-economical and environmentally benign synthetic methods. One promising area is the use of catalytic systems that can enable the direct C-H amination of piperidine (B6355638) precursors, which would significantly shorten the synthetic sequence.
Another avenue for innovation lies in the application of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and safer handling of reactive intermediates. The development of a continuous flow process for the synthesis of this compound could make this compound more readily accessible for further research and application.
Furthermore, the exploration of novel starting materials and building blocks could open up new synthetic pathways. For instance, the use of bio-based feedstocks could provide a more sustainable route to the piperidine core, aligning with the growing demand for green chemistry.
Exploration of Undiscovered Reactivity Patterns
The reactivity of the 4-piperidinimine moiety is a key area for future investigation. The imine functionality offers a rich platform for a variety of chemical transformations. While the basic reactivity of imines is well-established, the specific steric and electronic environment of this compound may give rise to unique and undiscovered reactivity patterns.
Future studies could focus on the following areas:
Asymmetric transformations: The development of catalytic asymmetric reactions involving the C=N bond of the piperidinimine could provide access to chiral derivatives with potential applications in medicinal chemistry and materials science.
Cycloaddition reactions: The investigation of [n+m] cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, could lead to the synthesis of complex polycyclic structures incorporating the piperidine framework.
Multicomponent reactions: The design of novel multicomponent reactions involving this compound as a key building block would enable the rapid and efficient construction of diverse molecular scaffolds.
A deeper understanding of the interplay between the benzyl (B1604629) group at the 1-position and the reactivity of the 4-imine group will be crucial for unlocking these new transformations.
Advancements in Computational Modeling
Computational chemistry is poised to play an increasingly important role in guiding the future research of this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.
Future computational studies could focus on:
Reaction mechanism elucidation: DFT calculations can be used to model potential reaction pathways for novel transformations, helping to identify the most plausible mechanisms and optimize reaction conditions.
Prediction of spectroscopic properties: Accurate prediction of NMR, IR, and other spectroscopic data can aid in the characterization of new derivatives and intermediates.
Virtual screening: Computational models can be used to predict the biological activity or material properties of virtual libraries of this compound derivatives, thereby prioritizing synthetic efforts.
The synergy between computational modeling and experimental work will be essential for accelerating the pace of discovery in this area.
Integration with Machine-Assisted Synthesis and AI for Synthesis Planning
The integration of artificial intelligence (AI) and machine learning with automated synthesis platforms represents a paradigm shift in chemical research. For this compound, these technologies could have a profound impact.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
